molecular formula C19H18O2 B14736468 4-(4-Methylphenanthren-1-yl)butanoic acid CAS No. 6321-67-1

4-(4-Methylphenanthren-1-yl)butanoic acid

Cat. No.: B14736468
CAS No.: 6321-67-1
M. Wt: 278.3 g/mol
InChI Key: OPECTSSXLXTIME-UHFFFAOYSA-N
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Description

4-(4-Methylphenanthren-1-yl)butanoic acid is an organic compound with the molecular formula C19H18O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methylphenanthrene group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenanthren-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the Friedel-Crafts acylation reaction, where the phenanthrene moiety is acylated with butanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenanthren-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

4-(4-Methylphenanthren-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenanthren-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butanoic acid: Similar in structure but with a methoxy group instead of a methyl group.

    4-(4-Nitrophenyl)butanoic acid: Contains a nitro group, leading to different chemical and biological properties.

    4-(4-Chlorophenyl)butanoic acid: Substituted with a chlorine atom, affecting its reactivity and applications.

Uniqueness

4-(4-Methylphenanthren-1-yl)butanoic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications in research and industry.

Properties

CAS No.

6321-67-1

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

4-(4-methylphenanthren-1-yl)butanoic acid

InChI

InChI=1S/C19H18O2/c1-13-9-10-15(6-4-8-18(20)21)17-12-11-14-5-2-3-7-16(14)19(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21)

InChI Key

OPECTSSXLXTIME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)CCCC(=O)O)C=CC3=CC=CC=C32

Origin of Product

United States

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